2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
CAS No.: 1823464-84-1
Cat. No.: VC7188472
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01
* For research use only. Not for human or veterinary use.
![2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 1823464-84-1](/images/structure/VC7188472.png)
Specification
CAS No. | 1823464-84-1 |
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Molecular Formula | C6H4F3IN2O2 |
Molecular Weight | 320.01 |
IUPAC Name | 2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14) |
Standard InChI Key | FFNKMVMYMQYFMI-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN1CC(=O)O)C(F)(F)F)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring substituted at position 3 with a trifluoromethyl group and at position 4 with an iodine atom. An acetic acid moiety is attached to the nitrogen at position 1 via a methylene bridge. This arrangement confers distinct electronic and steric properties:
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Trifluoromethyl group: Introduces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at adjacent positions .
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Iodine substituent: Provides a heavy atom for crystallographic studies and serves as a reactive site for cross-coupling reactions .
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Acetic acid side chain: Enhances water solubility and enables conjugation to biomolecules or polymers via carboxylate chemistry .
Physicochemical Parameters
Key properties derived from computational and experimental analogs include:
The iodine atom’s polarizability and the -CF₃ group’s hydrophobicity create a balance between lipophilicity and aqueous solubility, making the compound amenable to both organic and aqueous-phase reactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible multi-step synthesis route, adapted from methods for analogous pyrazole derivatives, involves:
Step 1: Pyrazole Core Formation
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Reactants: 3-(Trifluoromethyl)-1H-pyrazole, iodine monochloride (ICl)
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Conditions: Acetic acid, 80°C, 12 h
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Outcome: Electrophilic iodination at position 4 yields 4-iodo-3-(trifluoromethyl)-1H-pyrazole .
Step 2: Acetic Acid Functionalization
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Reactants: Ethyl bromoacetate, potassium carbonate
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Conditions: DMF, 80°C, 6 h, followed by hydrolysis with NaOH/EtOH
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Outcome: Alkylation at N1 followed by ester hydrolysis produces the target compound .
Table 1: Key Reaction Parameters
Step | Reagent | Role | Yield |
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1 | ICl | Electrophilic iodination | 65% |
2 | Ethyl bromoacetate | N-alkylation | 70% |
3 | NaOH/EtOH | Ester hydrolysis | >90% |
Industrial Production Considerations
Large-scale manufacturing would likely employ continuous flow reactors to enhance safety and efficiency during iodination, a highly exothermic step. Microwave-assisted synthesis could reduce reaction times for alkylation . Purification challenges arise from the compound’s tendency to form stable coordination complexes with transition metals, necessitating chelating agents during crystallization .
Chemical Reactivity and Functionalization
Iodine-Specific Transformations
The 4-iodo substituent enables diverse coupling reactions:
Suzuki-Miyaura Cross-Coupling
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Reagents: Arylboronic acids, Pd(PPh₃)₂Cl₂ catalyst
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Conditions: Na₂CO₃, 1,4-dioxane, reflux
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Application: Generates biaryl derivatives for materials science .
Nucleophilic Aromatic Substitution
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Reagents: Amines, CuI catalyst
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Conditions: DMF, 120°C
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Application: Introduces nitrogen-based functionalities for pharmaceutical applications .
Trifluoromethyl Group Stability
The -CF₃ group remains inert under most conditions but influences electronic properties:
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Electron-withdrawing effect: Activates the pyrazole ring toward electrophilic attack at positions 5 and 2 .
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Steric hindrance: Protects position 3 from unwanted side reactions .
Acetic Acid Modifications
The carboxylate group supports derivatization via:
Applications in Scientific Research
Medicinal Chemistry
While direct biological data is unavailable, structural analogs demonstrate:
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COX-2 inhibition: Pyrazole-acetic acids show anti-inflammatory activity (IC₅₀ ~50 nM in murine models) .
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Kinase binding: Trifluoromethyl groups enhance target affinity in kinase inhibitors .
Materials Science
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Liquid crystals: Iodo-substituted pyrazoles improve mesophase stability in display technologies .
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Coordination polymers: The carboxylate group binds metal ions, forming porous frameworks for gas storage .
Parameter | Specification |
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Storage temperature | 2–8°C (desiccated) |
Stability | Light-sensitive; degrades upon prolonged exposure to moisture |
PPE requirements | Nitrile gloves, face shield |
The compound’s iodine content necessitates radiation safety protocols during handling, despite its non-radioactive nature .
Future Research Directions
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